molecular formula C13H16N2S B6617420 2-(Cyclohexylthio)-1H-benzimidazole CAS No. 146350-97-2

2-(Cyclohexylthio)-1H-benzimidazole

Cat. No.: B6617420
CAS No.: 146350-97-2
M. Wt: 232.35 g/mol
InChI Key: DEXAFDUYOKBUMR-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)-1H-benzimidazole is a substituted benzimidazole derivative characterized by a cyclohexylthio (-S-cyclohexyl) group at the 2-position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which enables π-π stacking interactions with biological targets, and its ability to mimic purine bases in nucleic acids . The cyclohexylthio substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-cyclohexylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)16-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXAFDUYOKBUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295136
Record name 2-(Cyclohexylthio)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146350-97-2
Record name 2-(Cyclohexylthio)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146350-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclohexylthio)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Thioether groups (e.g., cyclohexylthio) are less reactive than sulfinyl groups (e.g., omeprazole), which require acidic activation for covalent target binding .

Antimicrobial Activity

  • 2-(Hydroxyphenyl) derivatives exhibit broad-spectrum antimicrobial activity, including antifungal and antipoliovirus effects, attributed to their metal-chelating properties .
  • 2-(Thienyl) derivatives show moderate antibacterial activity, likely due to sulfur’s electron-rich nature enhancing interactions with bacterial enzymes .
  • 2-(Cyclohexylthio) analogs: No direct activity data are provided, but lipophilic substituents in benzimidazoles often correlate with improved activity against intracellular pathogens .

Enzyme Inhibition

  • Proton pump inhibitors (PPIs) like omeprazole rely on sulfinyl groups for irreversible inhibition of H+/K+-ATPase via disulfide bond formation with cysteine residues .
  • 2-(Cyclohexylthio) derivatives : The thioether group lacks the sulfoxide’s electrophilicity, suggesting reversible inhibition mechanisms or distinct biological targets.

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